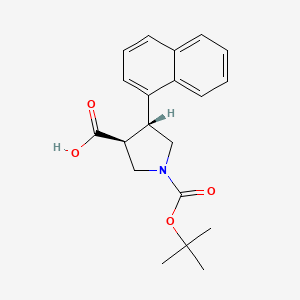

Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13316314

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23NO4 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1 |

| Standard InChI Key | XFLHWJLBGXTNJN-DLBZAZTESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 1-naphthyl group. The trans configuration refers to the relative positions of these substituents on the pyrrolidine ring, which adopts a rigid conformation due to steric and electronic effects. The tert-butoxycarbonyl (Boc) protecting group at the nitrogen enhances stability during synthetic manipulations .

Molecular Formula: C₂₀H₂₃NO₄

Molecular Weight: 341.4 g/mol

IUPAC Name: (3S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid.

Physicochemical Characteristics

-

Solubility: Limited in aqueous media but soluble in polar organic solvents (e.g., methanol, dimethylformamide) .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid typically involves multi-step sequences emphasizing enantioselectivity and regiocontrol:

-

Enantioselective Hydrogenation: A patented method (US8344161B2) describes the use of ruthenium catalysts, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], for asymmetric hydrogenation of dihydro-pyrrole intermediates. This approach achieves >99.9% enantiomeric excess (ee) under 40 bar H₂ pressure .

-

Chiral Auxiliary-Mediated Cyclization: As reported in WO2019016745A1, pent-2-enamide intermediates are cyclized using trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, yielding the pyrrolidine core with high stereochemical fidelity .

-

Protection/Deprotection Strategies: The Boc group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions (e.g., HCl/AcOH) .

Optimization Challenges

-

Cis-Trans Isomer Separation: Residual cis isomers (≤2%) are removed via crystallization at the isoelectric point (pH ≈ 3.5), leveraging differences in polarity .

-

Catalyst Efficiency: Ruthenium-based catalysts require precise ligand tuning to minimize side reactions and enhance turnover numbers .

Pharmaceutical and Medicinal Applications

Neurological Drug Development

The compound’s naphthalene moiety enables π-π interactions with aromatic residues in CNS receptors, making it a key intermediate in drugs targeting:

-

Epilepsy: Modulators of ionotropic glutamate receptors (e.g., GluK1 antagonists) .

-

Neurodegenerative Diseases: Aβ aggregation inhibitors for Alzheimer’s therapy .

Table 1: Pharmacological Profile of Derivatives

| Derivative | Target Receptor | IC₅₀ (μM) | Selectivity (vs. GluK2) |

|---|---|---|---|

| (S,S)-1b | GluK1 | 6 ± 2 | >100-fold |

| Cis-15 (unwanted isomer) | NMDA | 45 | N/A |

Chiral Auxiliary in Asymmetric Synthesis

The Boc-protected amine serves as a chiral auxiliary in the synthesis of β-proline analogs, enabling access to enantiopure compounds via dynamic kinetic resolution . For example, in the production of Upadacitinib intermediates, the compound facilitates C–C bond formation with >99% ee .

Material Science Applications

Polymer and Coating Additives

The rigid naphthalene-pyrrolidine framework enhances thermal stability in polymers. Applications include:

-

High-Performance Epoxies: 10–15% improvements in glass transition temperatures (Tg) .

-

Conductive Films: Dopants for polyaniline-based semiconductors .

Biological and Mechanistic Studies

Receptor Binding Studies

X-ray crystallography of the compound bound to GluK1 (PDB: 4YMA) reveals a 13–14° domain opening compared to glutamate-bound structures, confirming antagonist behavior . Key interactions include:

-

Salt bridges between the carboxylic acid and Arg523.

-

Hydrogen bonds between the pyrrolidine nitrogen and Glu738 .

Metabolic Stability

In vitro assays show moderate hepatic clearance (CLhep = 22 mL/min/kg), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume